molecular formula C18H19N3O4 B11561592 2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

2-(2,6-dimethylphenoxy)-N'-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Cat. No.: B11561592
M. Wt: 341.4 g/mol
InChI Key: UFCSDZWGNDANJA-XMHGGMMESA-N
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Description

2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is a complex organic compound that features a phenoxy group, a nitrophenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide typically involves the following steps:

    Preparation of 2,6-dimethylphenoxyacetic acid: This can be synthesized by reacting 2,6-dimethylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of acetohydrazide: The 2,6-dimethylphenoxyacetic acid is then converted to its corresponding hydrazide by reacting with hydrazine hydrate.

    Condensation reaction: The final step involves the condensation of the acetohydrazide with 3-nitrobenzaldehyde under acidic conditions to form the desired product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-scale reactors and purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy and nitrophenyl groups.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Oxidation of the phenoxy group can lead to the formation of quinones.

    Reduction: Reduction of the nitro group results in the formation of an amine derivative.

    Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: It can be explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and antimicrobial properties.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with specific properties.

    Biological Studies: It can be used as a probe to study various biological processes due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide involves its interaction with specific molecular targets. The phenoxy and nitrophenyl groups can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetohydrazide moiety can form hydrogen bonds with biological molecules, further influencing its activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,6-dimethylphenoxy)acetic acid
  • N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide

Comparison

Compared to its similar compounds, 2-(2,6-dimethylphenoxy)-N’-[(1E)-1-(3-nitrophenyl)ethylidene]acetohydrazide is unique due to the presence of both the phenoxy and nitrophenyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C18H19N3O4

Molecular Weight

341.4 g/mol

IUPAC Name

2-(2,6-dimethylphenoxy)-N-[(E)-1-(3-nitrophenyl)ethylideneamino]acetamide

InChI

InChI=1S/C18H19N3O4/c1-12-6-4-7-13(2)18(12)25-11-17(22)20-19-14(3)15-8-5-9-16(10-15)21(23)24/h4-10H,11H2,1-3H3,(H,20,22)/b19-14+

InChI Key

UFCSDZWGNDANJA-XMHGGMMESA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)OCC(=O)N/N=C(\C)/C2=CC(=CC=C2)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=CC=C1)C)OCC(=O)NN=C(C)C2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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